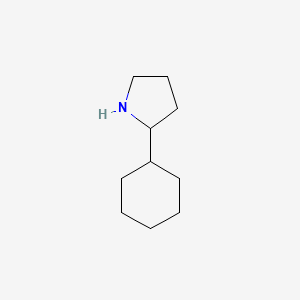

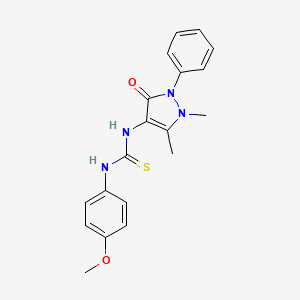

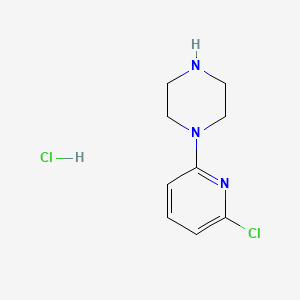

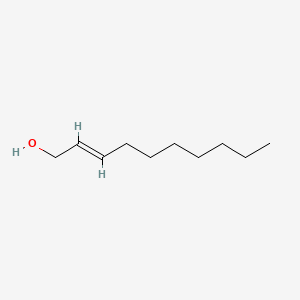

![molecular formula C20H14Na4O11P2 B1352390 Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate;hydrate CAS No. 68807-90-9](/img/structure/B1352390.png)

Tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate;hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate), also known as Phenolphthalein diphosphate tetrasodium salt, is an innovative antibiotic that inhibits the enzyme of bacteria .

Molecular Structure Analysis

The molecular structure of Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is represented by the formula C20H16Na4O12P2 . The InChI representation of the molecule is also available .Physical And Chemical Properties Analysis

This compound has a molecular weight of 602.2404 . It has a melting point of 198°C, a boiling point of 762.1°C at 760 mmHg, and a flash point of 414.7°C . Its vapor pressure is 2.03E-24mmHg at 25°C .Wissenschaftliche Forschungsanwendungen

Sterically Encumbered Systems for Phosphorus Centers

Research by Shah et al. (2000) explores the use of sterically demanding ligands for synthesizing compounds with two p-phenylene-bridged phosphorus centers, which are precursors to materials featuring low-coordinate phosphorus centers. This work is fundamental for developing novel materials with unique electronic properties, potentially relevant to Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) due to its phosphorus content (Shah et al., 2000).

Coordination Compounds and Luminescence

Jia et al. (2011) synthesized coordination compounds using N-containing polycarboxylates, revealing their structures and luminescence properties. While Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is not directly studied, the methodologies and findings on coordination chemistry and luminescent properties provide a relevant context for understanding how similar compounds might be applied in materials science and photoluminescence studies (Jia et al., 2011).

Novel Monomers for Polybenzimidazoles Synthesis

Research by Maity and Jana (2013) introduced an efficient, readily accessible monomer for synthesizing polybenzimidazoles, highlighting advancements in polymer science that could be relevant for the application of Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) in developing new polymeric materials with enhanced solubility and thermal stability (Maity & Jana, 2013).

Copper Metal–Organic Systems

Dai et al. (2009) designed and synthesized flexible dicarboxylate ligands to construct copper metal–organic complexes, illustrating the compound's potential in forming structurally diverse metal–organic frameworks (MOFs). Such studies suggest applications for Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) in MOF construction, given its structural features that could support complexation and framework stability (Dai et al., 2009).

Biological Activity of Phosphoester Compounds

Serbezeanu et al. (2019) investigated the synthesis, structure, and biological activity of new phosphoester compounds, focusing on their antimicrobial effects. This research highlights the potential of phosphorus-containing compounds in medical and pharmaceutical applications, suggesting a similar interest in exploring Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) for its bioactivity (Serbezeanu et al., 2019).

Wirkmechanismus

Target of Action

Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate), also known as EINECS 272-326-3, is primarily used as a chemical indicator . Its primary targets are the redox reactions occurring in a solution .

Mode of Action

The compound interacts with its targets (redox reactions) by undergoing oxidation or reduction . These changes in the compound’s oxidation state result in different colors, which indicate whether a redox reaction has occurred in the solution and the degree of the reaction .

Biochemical Pathways

It’s clear that the compound plays a role in redox reactions, which are fundamental biochemical reactions involved in energy production, detoxification, and cellular defense mechanisms .

Pharmacokinetics

As a chemical indicator used in solutions, its bioavailability would primarily depend on the specific experimental or industrial context in which it’s used .

Result of Action

The primary result of the compound’s action is the indication of redox reactions in a solution . By changing color, it provides a visual cue of the occurrence and extent of these reactions .

Biochemische Analyse

Biochemical Properties

Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been observed to interact with phosphatases, enzymes that remove phosphate groups from proteins, thereby modulating their activity. The interaction between tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) and phosphatases can lead to changes in protein phosphorylation states, affecting cellular signaling pathways and metabolic processes .

Cellular Effects

The effects of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which is crucial for cell proliferation, differentiation, and survival. By altering the phosphorylation status of key proteins in this pathway, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can impact cell growth and apoptosis .

Molecular Mechanism

At the molecular level, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) exerts its effects through specific binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context of the biochemical reaction. For instance, this compound has been found to inhibit certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can influence gene expression by interacting with transcription factors and modulating their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) remains stable under various conditions, maintaining its biochemical activity over extended periods. Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to its degradation and a subsequent decrease in efficacy .

Dosage Effects in Animal Models

The effects of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) vary with different dosages in animal models. At low doses, this compound can enhance cellular functions and promote beneficial biochemical reactions. At high doses, it may exhibit toxic or adverse effects, such as disrupting cellular homeostasis and inducing oxidative stress. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical outcomes without causing harm .

Metabolic Pathways

Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid (TCA) cycle. By modulating these pathways, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can affect energy production and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For example, this compound can be transported into cells via phosphate transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, affecting cytosolic enzymes and metabolic processes .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) involves the reaction of isobenzofuran-3,3-diylbis(p-phenylene) bis(chloride) with sodium phosphate in the presence of sodium hydroxide.", "Starting Materials": [ "Isobenzofuran-3,3-diylbis(p-phenylene) bis(chloride)", "Sodium phosphate", "Sodium hydroxide" ], "Reaction": [ "Dissolve isobenzofuran-3,3-diylbis(p-phenylene) bis(chloride) in a dry solvent such as chloroform or dichloromethane", "Add sodium phosphate and sodium hydroxide to the solution", "Stir the mixture at room temperature for several hours", "Filter the solution to remove any insoluble material", "Concentrate the filtrate under reduced pressure to obtain the crude product", "Purify the crude product by recrystallization or column chromatography", "Dry the final product under vacuum" ] } | |

CAS-Nummer |

68807-90-9 |

Molekularformel |

C20H14Na4O11P2 |

Molekulargewicht |

584.2 g/mol |

IUPAC-Name |

tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate;hydrate |

InChI |

InChI=1S/C20H16O10P2.4Na.H2O/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;;1H2/q;4*+1;/p-4 |

InChI-Schlüssel |

GRHORVONTXONJI-UHFFFAOYSA-J |

SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+] |

Kanonische SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].O.[Na+].[Na+].[Na+].[Na+] |

Andere CAS-Nummern |

68807-90-9 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.